molecular formula C13H11NO2 B6306724 1-(6-Phenoxy-pyridin-3-yl)-ethanone, 95% CAS No. 59229-45-7

1-(6-Phenoxy-pyridin-3-yl)-ethanone, 95%

Cat. No. B6306724
CAS RN: 59229-45-7
M. Wt: 213.23 g/mol
InChI Key: RPAXIQLVYYHMMG-UHFFFAOYSA-N
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Description

“3-(6-Phenoxy-pyridin-3-yl)-acrylic acid” is a chemical compound with the CAS Number: 118420-05-6 . It has a molecular weight of 241.25 . It appears as white platelets .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-(6-phenoxy-3-pyridinyl)-2-propenoic acid . The InChI code for this compound is 1S/C14H11NO3/c16-14(17)9-7-11-6-8-13(15-10-11)18-12-4-2-1-3-5-12/h1-10H,(H,16,17)/b9-7+ .

Safety and Hazards

This compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302+H312+H332; H315;H319;H335 . The precautionary statements are P261; P302+P352; P280; P305 +P351+P338; P304+P340; P301+P312 .

Future Directions

A patent mentions derivatives of a similar compound, azetidin-3-ylmethanol, as CCR6 receptor modulators. These compounds could potentially be used in the treatment or prevention of various diseases, conditions, or disorders ameliorated by modulating the CCR6 receptor .

properties

IUPAC Name

1-(6-phenoxypyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10(15)11-7-8-13(14-9-11)16-12-5-3-2-4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAXIQLVYYHMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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